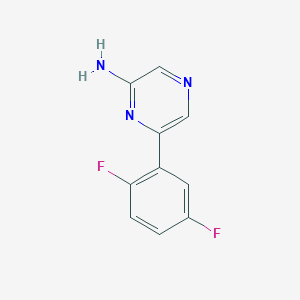

6-(2,5-Difluorophenyl)pyrazin-2-amine

Description

The compound belongs to the pyrazin-2-amine class, characterized by a pyrazine ring with an amino group at position 2 and a substituted phenyl group at position 4. The 2,5-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name |

6-(2,5-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-1-2-8(12)7(3-6)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDYCYZPRHCNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=CC(=N2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(2,5-Difluorophenyl)pyrazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and pyrazine-2-carboxylic acid.

Coupling Reaction: The 2,5-difluoroaniline undergoes a coupling reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired 6-(2,5-Difluorophenyl)pyrazin-2-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(2,5-Difluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Mitochondrial Uncoupling and Nonalcoholic Steatohepatitis (NASH)

Recent studies have identified small molecule mitochondrial uncouplers as promising candidates for treating nonalcoholic steatohepatitis (NASH). 6-(2,5-Difluorophenyl)pyrazin-2-amine has been evaluated for its ability to enhance cellular metabolism by promoting proton leak across the mitochondrial membrane, thus increasing oxygen consumption rates (OCR) in various cell lines.

Case Study: Efficacy in NASH Models

- Compound: 6-(2,5-Difluorophenyl)pyrazin-2-amine derivatives were tested for their efficacy in reducing liver triglyceride levels.

- Findings: In a streptozotocin-induced mouse model of NASH, compounds demonstrated significant reductions in liver triglycerides and improvements in liver function markers such as alanine aminotransferase (ALT) and fibrosis scores. Notably, one derivative showed an EC50 of 190 nM, indicating potent activity in enhancing OCR compared to BAM15, a known mitochondrial uncoupler .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the pharmacological properties of pyrazine derivatives. The introduction of various substituents on the pyrazine core has led to the identification of compounds with enhanced potency and selectivity.

Key Insights from SAR Studies

- Substituent Effects: Electron-withdrawing groups on the aniline moiety improved the uncoupling activity. For instance, unsymmetrical derivatives with fluorinated anilines exhibited superior performance compared to their symmetrical counterparts .

- Potency Variations: The activity was significantly affected by the position and nature of substituents. Compounds with meta-fluoroaniline showed the highest OCR activity, while alkyl substitutions were generally less effective .

Potential Anticancer Applications

Beyond metabolic disorders, compounds related to 6-(2,5-Difluorophenyl)pyrazin-2-amine are being explored for their anticancer properties. The modulation of mitochondrial function may also impact cancer cell metabolism and proliferation.

Research Findings

- Mechanisms of Action: Mitochondrial uncouplers can induce apoptosis in cancer cells by disrupting energy homeostasis. This mechanism is being investigated for various cancer types, suggesting that derivatives of 6-(2,5-Difluorophenyl)pyrazin-2-amine could serve as novel anticancer agents .

- In Vitro Studies: Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against several cancer cell lines, warranting further investigation into their therapeutic potential .

Summary Table of Applications

| Application Area | Compound Activity | Key Findings |

|---|---|---|

| Mitochondrial Uncoupling | Enhances OCR; reduces liver triglycerides | Effective in NASH models; EC50 = 190 nM |

| Anticancer Properties | Induces apoptosis; disrupts energy metabolism | Cytotoxic effects observed in multiple cancer lines |

| Structure-Activity Relationships | Improved potency with specific substitutions | Unsymmetrical anilines preferred over symmetrical |

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues: Fluorophenyl Substitutions

6-(3,4-Difluorophenyl)pyrazin-2-amine

- Molecular Formula : C₁₀H₇F₂N₃

- Molecular Weight : 207.18 g/mol

- Key Differences: The fluorine atoms are positioned at the 3,4-positions of the phenyl ring instead of 2,3.

- Applications : Used in studies exploring fluorinated aromatic systems for improved metabolic stability .

6-(2-Fluorophenyl)imidazo[1,2-a]pyrazin-8-amine (SC9)

- Molecular Formula : C₁₈H₁₄FN₅

- Molecular Weight : 323.34 g/mol

- Key Differences : Incorporates an imidazo[1,2-a]pyrazine core fused with a pyridine ring. The 2-fluorophenyl group enhances π-stacking interactions, while the fused heterocycle increases rigidity.

- Applications : Investigated for kinase inhibition due to its planar structure .

Functional Analogues: Substituent Variations

5-(Trifluoromethyl)pyrazin-2-amine

- Molecular Formula : C₅H₄F₃N₃

- Molecular Weight : 163.10 g/mol

- Key Differences : Replaces the difluorophenyl group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group is more electron-withdrawing, increasing acidity (pKa ~2.8) and improving membrane permeability.

- Applications : Explored in agrochemicals and antiviral agents .

6-(Trifluoromethoxy)pyrazin-2-amine

- Molecular Formula : C₅H₄F₃N₃O

- Molecular Weight : 179.10 g/mol

- Applications : Candidate for CNS-targeted therapies due to improved blood-brain barrier penetration .

Pharmacologically Active Derivatives

C-2 (ICMT Inhibitor)

- Structure : N-(2-(2,2-Dimethyl-4-phenyl-tetrahydro-2H-pyran-4-yl)ethyl)-6-(3-methoxyphenyl)pyrazin-2-amine

- Key Differences : A methoxyphenyl group at position 6 and a bulky tetrahydro-2H-pyran substituent enhance selectivity for ICMT (IC₅₀ = 1.4 nM).

- Applications : Anticancer agent with low molecular weight and high potency .

MK-0431 (DPP-IV Inhibitor)

- Structure : (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine

- Key Differences : Features a triazolopiperazine fused ring and trifluorophenyl group, achieving high DPP-IV inhibition (IC₅₀ = 18 nM).

- Applications : Approved for type 2 diabetes management .

Physicochemical and Pharmacokinetic Comparison

*Predicted using fragment-based methods.

Biological Activity

6-(2,5-Difluorophenyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHFN

Molecular Weight: 224.19 g/mol

The compound features a pyrazine ring substituted with a difluorophenyl group, which enhances its biological activity through electronic and steric effects.

Biological Activity Overview

6-(2,5-Difluorophenyl)pyrazin-2-amine has been investigated for various biological activities, including:

- Antitumor Activity: Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties: It has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which is crucial in the development of therapeutic agents.

The mechanism by which 6-(2,5-Difluorophenyl)pyrazin-2-amine exerts its biological effects involves:

- Enzyme Interaction: The compound binds to specific enzymes, inhibiting their activity. For instance, it has been reported to inhibit dipeptidyl peptidase-4 (DPP-4), which is important in glucose metabolism and diabetes management .

- Cellular Pathway Modulation: It affects various signaling pathways within cells that lead to apoptosis in cancer cells or inhibit bacterial growth by disrupting their metabolic processes.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the phenyl ring significantly influences the compound's lipophilicity and electronic properties, enhancing its interaction with biological targets. Comparative studies have shown that variations in the substitution pattern on the pyrazine and phenyl rings can lead to significant differences in biological activity.

| Compound | IC (µM) | Activity Type |

|---|---|---|

| 6-(2,5-Difluorophenyl)pyrazin-2-amine | 0.5 | DPP-4 Inhibition |

| Similar Compound A | 1.0 | DPP-4 Inhibition |

| Similar Compound B | 0.3 | Antitumor Activity |

Case Studies

-

Antitumor Efficacy:

A study demonstrated that 6-(2,5-Difluorophenyl)pyrazin-2-amine effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells . The compound was administered at varying doses, revealing a dose-dependent response. -

Antimicrobial Studies:

In vitro tests showed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its effectiveness was particularly notable against multi-drug resistant strains . -

DPP-4 Inhibition:

The compound was evaluated for its ability to inhibit DPP-4, a target for type 2 diabetes treatment. It demonstrated a competitive inhibition profile with an IC value significantly lower than many existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.